molecular formula C11H14ClNO2 B4043657 2-(4-chlorophenoxy)-N,2-dimethylpropanamide

2-(4-chlorophenoxy)-N,2-dimethylpropanamide

Cat. No.: B4043657
M. Wt: 227.69 g/mol
InChI Key: JRXMWNXKJMNMSE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N,2-dimethylpropanamide” is also known as Clofibric acid . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound involves two steps: firstly, m-dichlorobenzene is used as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether. Then, acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .


Molecular Structure Analysis

The herbicide 2(4-chlorophenoxy)-2-methyl propionic acid (MCPP) has been subjected to NIR FT-Raman and infrared spectral studies. The optimized molecular structure, vibrational wavenumbers, IR intensities, and Raman activities have been calculated .


Chemical Reactions Analysis

The method for preparing 2-chloro-4- (4-chlorophenoxy)-hypnone comprises reactions of two steps. Firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether. Then, acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride to prepare 2-chloro-4- (4-chlorophenoxy)-hypnone .


Physical and Chemical Properties Analysis

The compound is a light yellow powder solid with no distinct odor. It has a melting point range of 120 - 123 °C / 248 - 253.4 °F. No boiling point range or flash point information is available .

Mechanism of Action

The mechanism of action of chlorphenesin is not well defined, and its effects are measured mainly by subjective responses. It is known that chlorphenesin acts in the central nervous system (CNS) rather than directly on skeletal muscle .

Safety and Hazards

The compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation. It is advised to wash hands and face thoroughly after handling and avoid eating, drinking, or smoking when using this product. If swallowed, it is recommended to rinse the mouth and call a poison center or doctor/physician if you feel unwell .

Future Directions

In recent research, 2-methyl-4-chlorophenoxy acetic acid (MCPA) was intercalated into graphite oxide through an ion-exchange method to produce a MCPA-GO nanocomposite as an herbicide delivery system. This MCPA-GO nanocomposite suggested to be most promising herbicide since it can lower the toxicity of precursor MCPA, high biocompatibility, and more efficient in herbicide delivery system .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,10(14)13-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXMWNXKJMNMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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